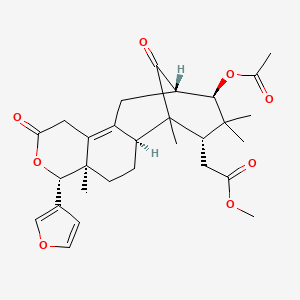
Fissinolide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fissinolide is a limonoid compound first isolated from the Brazilian tree Cedrela fissilis. Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of fissinolide involves several steps, starting from naturally occurring precursors. One common method includes the reduction of a carbonyl function to an alcohol, followed by acetylation. This process requires specific reagents and conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future .
化学反应分析
Types of Reactions: Fissinolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride can be employed to convert carbonyl groups to alcohols.
Substitution: Substitution reactions often involve nucleophiles that replace specific functional groups within the this compound structure.
Major Products:
科学研究应用
作用机制
Fissinolide is part of a broader class of limonoids, which includes compounds such as angustidienolide and photogedunin acetates. Compared to these similar compounds, this compound stands out due to its unique structural features and specific biological activities .
相似化合物的比较
- Angustidienolide
- Photogedunin acetates
- Toosendanin
属性
CAS 编号 |
11046-11-0 |
|---|---|
分子式 |
C29H36O8 |
分子量 |
512.6 g/mol |
IUPAC 名称 |
methyl 2-[(2S,5R,6R,13S,14R,16S)-14-acetyloxy-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate |
InChI |
InChI=1S/C29H36O8/c1-15(30)36-26-18-11-17-19(29(5,24(18)33)21(27(26,2)3)13-22(31)34-6)7-9-28(4)20(17)12-23(32)37-25(28)16-8-10-35-14-16/h8,10,14,18-19,21,25-26H,7,9,11-13H2,1-6H3/t18-,19+,21+,25+,26-,28-,29?/m1/s1 |
InChI 键 |
YOTCKRFNSMJTGD-ZFZOQYKTSA-N |
手性 SMILES |
CC(=O)O[C@@H]1[C@@H]2CC3=C4CC(=O)O[C@H]([C@@]4(CC[C@@H]3C(C2=O)([C@H](C1(C)C)CC(=O)OC)C)C)C5=COC=C5 |
规范 SMILES |
CC(=O)OC1C2CC3=C4CC(=O)OC(C4(CCC3C(C2=O)(C(C1(C)C)CC(=O)OC)C)C)C5=COC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















